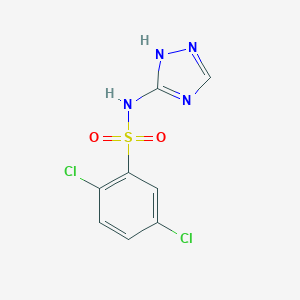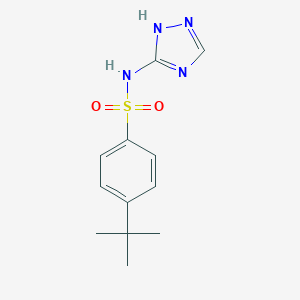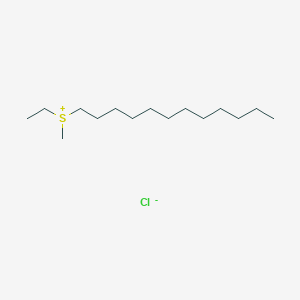![molecular formula C12H13BrN2O3S B224638 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole is a chemical compound that is commonly used in scientific research. It is an inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in regulating various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis, and its dysregulation has been linked to various diseases, including cancer, diabetes, and neurological disorders.
Mécanisme D'action
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole inhibits 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole activity by binding to the catalytic domain of the enzyme. It competes with ATP for binding to the enzyme, thereby preventing the phosphorylation of downstream substrates. This inhibition of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole activity leads to a decrease in cell proliferation, cell migration, and angiogenesis.
Effets Biochimiques Et Physiologiques
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also improves insulin sensitivity and glucose uptake in diabetic animals. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole is a potent and selective inhibitor of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole. It has been extensively used in scientific research as a tool compound to study the role of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole in various cellular processes and diseases. However, it has certain limitations, including its low solubility in aqueous solutions and its potential off-target effects.
Orientations Futures
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole has the potential to be used in various areas of research, including cancer, diabetes, and neurological disorders. Future research could focus on developing more potent and selective 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole inhibitors based on the structure of this compound. Additionally, it could be used to study the role of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole in other diseases, such as cardiovascular diseases and inflammatory disorders. Finally, further research is needed to investigate the potential off-target effects of this compound and to develop more effective delivery methods.
Méthodes De Synthèse
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole can be synthesized using various methods. One of the most common methods is the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with imidazole in the presence of a base such as triethylamine. The reaction yields 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole as a white solid.
Applications De Recherche Scientifique
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole has been extensively used in scientific research as a 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole inhibitor. It has been shown to inhibit the activity of various 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole isoforms, including 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazoleα, 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazoleβ, and 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazoleγ. This compound has been used to study the role of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been used to investigate the role of 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole in various diseases, including cancer, diabetes, and neurological disorders.
Propriétés
Nom du produit |
1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole |
|---|---|
Formule moléculaire |
C12H13BrN2O3S |
Poids moléculaire |
345.21 g/mol |
Nom IUPAC |
1-(4-bromo-3-propoxyphenyl)sulfonylimidazole |
InChI |
InChI=1S/C12H13BrN2O3S/c1-2-7-18-12-8-10(3-4-11(12)13)19(16,17)15-6-5-14-9-15/h3-6,8-9H,2,7H2,1H3 |
Clé InChI |
KUSPHWNBUVCKIA-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)Br |
SMILES canonique |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)



![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)


![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)
